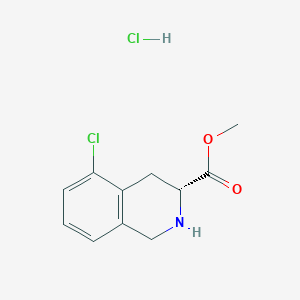
methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chloro substituent and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
化学反応の分析
Types of Reactions
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .
類似化合物との比較
Similar Compounds
Similar compounds include other chloro-substituted tetrahydroisoquinolines and their derivatives. Examples are:
- 5-chloro-1,2,3,4-tetrahydroisoquinoline
- Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both the methyl ester and hydrochloride groups.
生物活性
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS No. 2648865-88-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H10ClNO2
- Molecular Weight : 211.64 g/mol
- SMILES Notation :
COC(=O)[C@@H]1NCc2c(C1)c(Cl)ccc2.Cl
The compound features a tetrahydroisoquinoline scaffold, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Research has indicated that methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
2. Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is highlighted in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
This antimicrobial activity suggests potential applications in treating resistant infections.
3. Neuroprotective Effects
Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been investigated for its neuroprotective properties. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is believed to be mediated through several pathways:
- Sigma Receptor Modulation : The compound may interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems .
- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cells by affecting key regulatory proteins involved in the cell cycle .
Case Studies
Several studies have explored the therapeutic potential of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride:
- Study on Cancer Cell Lines : A study published in Phytochemical Analysis demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells through apoptosis induction .
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against MRSA and highlighted its potential as a lead compound for developing new antibiotics .
特性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
methyl (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
MGMKDNKHQWCNQD-HNCPQSOCSA-N |
異性体SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Cl.Cl |
正規SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















